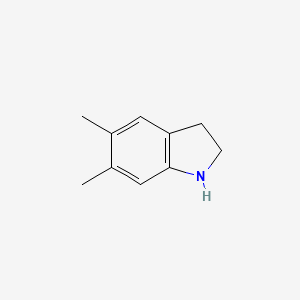

1H-Indole, 2,3-dihydro-5,6-dimethyl-

Description

Historical Context of Indole (B1671886) and Dihydroindole Chemistry

The chemistry of indole and its derivatives is a rich field with a history spanning over 150 years. The journey began with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. This foundational work opened the door to understanding a class of compounds that would later be identified as crucial components in a myriad of natural products and alkaloids, including the amino acid tryptophan.

The development of synthetic methods was crucial for the advancement of indole chemistry. One of the most significant and enduring methods is the Fischer indole synthesis, developed in 1883 by Emil Fischer. This reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. Over the decades, numerous other synthetic routes have been developed, including the Reissert, Madelung, and more recently, the Leimgruber–Batcho indole synthesis, which is particularly efficient for producing substituted indoles.

The study of 2,3-dihydroindoles (indolines) emerged as a natural extension of indole chemistry. Dihydroindoles are typically synthesized by the reduction of the corresponding indole derivatives. Various methods have been developed for this transformation, as well as for synthesizing the indoline (B122111) ring system directly, for instance, through the cyclization of appropriately substituted anilines. These reduced scaffolds offer a more flexible, three-dimensional structure compared to the planar indole ring, which is a valuable attribute in medicinal chemistry.

| Key Historical Developments in Indole Chemistry | | :--- | :--- | | 1866 | Adolf von Baeyer isolates indole from the reduction of oxindole. | | 1883 | Emil Fischer develops the Fischer indole synthesis, a versatile method for creating substituted indoles. | | 1897 | The Reissert indole synthesis is published, providing another route to the indole core. | | 1912 | The Madelung synthesis is developed for preparing indoles from N-phenylamides. | | 1971 | The Leimgruber–Batcho indole synthesis is introduced, offering an efficient pathway widely adopted in the pharmaceutical industry. clockss.org |

Significance of Methylated Dihydroindole Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The dihydroindole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Functionalized polycyclic fused indoline frameworks are central molecular architectures in many natural products and pharmaceuticals. researchgate.net The addition of methyl groups to this scaffold creates methylated dihydroindoles, which are of significant interest for several reasons.

In organic synthesis, methylated dihydroindoles serve as versatile building blocks. The methyl groups can influence the regioselectivity of further chemical reactions on the ring system by exerting electronic effects (donating electron density into the aromatic ring) and steric effects. This allows chemists to construct more complex heterocyclic systems with a higher degree of control.

In heterocyclic and medicinal chemistry, methylation is a common strategy for tuning the pharmacological properties of a molecule. Adding methyl groups can impact a compound's:

Lipophilicity: Increasing the number of methyl groups generally makes a molecule more fat-soluble, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in the body.

Metabolic Stability: Methyl groups can be positioned to block sites on a molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life.

Receptor Binding: The size and position of methyl groups can enhance the binding affinity and selectivity of a molecule for its biological target, such as an enzyme or a receptor.

The indole scaffold itself is found in numerous pharmaceuticals, and its dihydro- (indoline) variants are explored for creating new therapeutic agents. nih.govnih.gov For example, various substituted indoles and indolines are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Overview of Research Trajectories Pertaining to 1H-Indole, 2,3-dihydro-5,6-dimethyl-

Specific, in-depth research focused exclusively on 1H-Indole, 2,3-dihydro-5,6-dimethyl- (CAS Number: 86061-65-0) is not extensively documented in publicly available scientific literature. However, its research trajectory can be inferred from the broader context of substituted indoline synthesis and application.

Synthesis: The synthesis of this specific compound would likely follow established methodologies for creating substituted indolines. A plausible route would involve the catalytic hydrogenation of 5,6-dimethylindole. Another approach would be a cyclization reaction starting from a precursor like N-substituted 2-(3,4-dimethylphenyl)ethylamine. The choice of synthetic route would depend on the availability of starting materials and the desired scale of production.

Potential Applications: Given the interest in substituted indolines, research involving 1H-Indole, 2,3-dihydro-5,6-dimethyl- would likely be directed towards its use as an intermediate in the synthesis of more complex molecules for pharmaceutical or materials science applications. The 5,6-dimethyl substitution pattern provides a specific electronic and steric profile on the benzene (B151609) ring that could be exploited in drug design to achieve selective interactions with biological targets. For instance, related quinoline (B57606) and tetrahydroquinolinone structures have been investigated as potential agents for treating Alzheimer's disease. The dihydroindole core of this compound could serve as a foundational scaffold for building analogous therapeutic candidates.

Physicochemical and Spectroscopic Characterization: A fundamental research trajectory would involve the full characterization of the compound. This would include determining its physical properties (melting point, boiling point, solubility) and acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity. While a comprehensive, published dataset for this specific isomer is scarce, its basic properties can be defined.

| Properties of 1H-Indole, 2,3-dihydro-5,6-dimethyl- | | :--- | :--- | | Molecular Formula | C₁₀H₁₃N | | Molecular Weight | 147.22 g/mol | | CAS Number | 86061-65-0 | | Common Name | 5,6-Dimethylindoline | | Physical State | Expected to be a liquid or low-melting solid at room temperature. | | Spectroscopic Data | Detailed, peer-reviewed spectroscopic data is not widely published. Characterization would rely on standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDNDQYXHHLGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479341 | |

| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791609-49-9 | |

| Record name | 1H-Indole, 2,3-dihydro-5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indole, 2,3 Dihydro 5,6 Dimethyl and Analogues

Classical Approaches to Dihydroindole Ring Formation

Traditional methods for constructing the dihydroindole core have long been established, primarily through adaptations of well-known indole (B1671886) syntheses and reductive strategies.

Fischer Indole Synthesis Adaptations for Dihydroindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry. thermofisher.comyoutube.com It traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. thermofisher.com To obtain the 2,3-dihydroindole (indoline) structure, the resulting indole can be subjected to a subsequent reduction step.

A plausible route to 1H-Indole, 2,3-dihydro-5,6-dimethyl- via this method would begin with the Fischer indole synthesis of 5,6-dimethylindole. This would involve the reaction of (3,4-dimethylphenyl)hydrazine (B2458045) with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The resulting 5,6-dimethylindole would then be reduced to the desired dihydroindole. Common reducing agents for this transformation include zinc in acidic media, sodium cyanoborohydride, or catalytic hydrogenation.

While specific examples detailing the synthesis of 1H-Indole, 2,3-dihydro-5,6-dimethyl- via this exact sequence are not prevalent in readily available literature, the general applicability of this two-step process is well-established for a wide range of substituted indoles. The key steps are outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Fischer Indole Synthesis | (3,4-dimethylphenyl)hydrazine, Ketone/Aldehyde, Acid catalyst (e.g., H₂SO₄, PPA) | 5,6-dimethylindole |

| 2 | Reduction | Reducing agent (e.g., Zn/HCl, NaBH₃CN, H₂/Pd) | 1H-Indole, 2,3-dihydro-5,6-dimethyl- |

Reductive Cyclization Pathways

Reductive cyclization of suitably substituted nitroaromatics is a powerful and direct method for the synthesis of N-heterocycles, including dihydroindoles. A key strategy for the synthesis of 5,6-dimethyl-2,3-dihydroindole is the Batcho–Leimgruber indole synthesis, which can be adapted for this target. This method typically involves the condensation of a nitrotoluene derivative followed by a reductive cyclization.

For the target compound, a relevant starting material would be 1,2-dimethyl-4,5-dinitrobenzene (B181664) or a related ortho-substituted nitrobenzene. For instance, a 2-nitrostyrene derivative bearing the 4,5-dimethyl substitution pattern can undergo reductive cyclization to form the corresponding indole, which can then be reduced to the dihydroindole, or in some cases, the dihydroindole can be formed directly. A notable example involves the double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, which can be prepared from 1,4-dimethyl-2,3-dinitrobenzene. nih.gov

The general principle involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with Pd/C, Raney Nickel), iron in acetic acid, or sodium dithionite. clockss.org

A hypothetical reaction pathway is presented in the table below:

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| 1-(2-nitrovinyl)-3,4-dimethylbenzene | H₂, Pd/C | 2-amino-4,5-dimethylphenethylamine | 1H-Indole, 2,3-dihydro-5,6-dimethyl- |

Annulation Reactions Involving Dimethylcyclohexadione Precursors

Annulation strategies provide a convergent approach to the construction of fused ring systems. While direct annulation of dimethylcyclohexadione to form a 5,6-dimethyl-dihydroindole is not a commonly cited specific pathway, related annulations of cyclohexanediones with nitrogen-containing synthons are known to produce heterocyclic systems. These reactions often proceed via a [3+3] cycloaromatization, where the ketone contributes as a 1,3-dielectrophilic partner. nih.gov

A conceptual approach could involve the reaction of a suitably substituted aniline (B41778), such as 3,4-dimethylaniline, with a functionalized cyclic precursor. Although not a direct use of dimethylcyclohexadione for the benzene (B151609) portion of the dihydroindole, the reaction of anilines with cyclic ketones is a known method for forming fused nitrogen heterocycles. The specific conditions and precursors would need to be tailored to favor the formation of the five-membered dihydroindole ring.

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced a range of more sophisticated and efficient methods for the construction of heterocyclic scaffolds, with metal-catalyzed reactions being at the forefront.

Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of indoles and their derivatives, offering high efficiency and functional group tolerance. rsc.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.

One prominent approach is the palladium-catalyzed heteroannulation of ortho-alkynylanilines. For the synthesis of a 5,6-dimethyl substituted analogue, a starting material such as N-substituted-2-alkynyl-4,5-dimethylaniline would be required. This substrate could then undergo an intramolecular cyclization, often in the presence of a palladium catalyst and various coupling partners, to generate the indole or dihydroindole core. rsc.org

Another powerful strategy is the palladium-catalyzed double alkylation of N-H indoles with dibromoalkanes to create annulated indole structures. rsc.org While this method builds upon a pre-existing indole, it highlights the utility of palladium in forming the cyclic structure.

A general representation of a palladium-catalyzed cyclization to form a dihydroindole is shown below:

| Substrate | Catalyst System | Reaction Type | Product |

| N-allyl-2-halo-4,5-dimethylaniline | Pd(OAc)₂, Ligand | Intramolecular Heck Reaction | 5,6-dimethyl-2,3-dihydro-1H-indole |

These modern methods often provide milder reaction conditions and broader substrate scope compared to classical approaches, making them valuable tools for the synthesis of complex dihydroindole derivatives.

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions represent a cost-effective and efficient means of forming C-N bonds, which is critical for the cyclization step in dihydroindole synthesis. These methods often involve domino or cascade reactions where multiple bonds are formed in a single operation. For instance, a mild and efficient Cu₂O-catalyzed domino intramolecular C-N coupling has been developed to assemble polycyclic indole derivatives from gem-dibromovinyl systems. nih.gov This process is robust, affording a variety of indole-incorporated products in good to excellent yields, even under an air atmosphere. nih.gov

Another strategy involves a dual cyclization process, where a copper catalyst, in conjunction with a Lewis acid like BF₃·OEt₂, facilitates the synthesis of complex structures such as quinindolines. acs.orgnih.govorgsyn.org Mechanistic studies suggest the reaction begins with a Lewis acid-accelerated addition of an aniline to a nitrile to form the indole substructure, followed by a subsequent copper-catalyzed C-N coupling to furnish the final fused ring system. acs.orgnih.gov

Table 1: Examples of Copper-Catalyzed Cyclization Reactions

| Catalyst System | Substrate Type | Reaction Type | Key Features |

|---|---|---|---|

| Cu₂O | gem-Dibromovinyl systems | Domino Intramolecular C-N Coupling | Mild conditions, tolerant of air atmosphere. nih.gov |

| CuBr / BF₃·OEt₂ | Aniline & Nitrile precursors | Dual Cyclization / C-N Coupling | Forms complex fused systems like quinindolines. acs.orgorgsyn.org |

Ruthenium-Catalyzed Heterocyclizations

Ruthenium catalysts are highly versatile for C-H activation and annulation reactions, providing direct pathways to substituted indoles and their derivatives. openmedicinalchemistryjournal.com Ruthenium(II)-catalyzed [3+2] annulation of anilines (often bearing a removable directing group) with alkynes is an efficient method for creating 2,3-disubstituted indoles. openmedicinalchemistryjournal.com These reactions can often be performed in sustainable solvents like water. openmedicinalchemistryjournal.com

Another approach involves the ruthenium-catalyzed heterocyclization of aromatic homo- and bis-homopropargyl amines or amides. These regioselective 5-endo and 6-endo cyclizations are believed to proceed through the nucleophilic trapping of key ruthenium-vinylidene intermediates, yielding indoles and related heterocycles in good to excellent yields. The scope is broad, tolerating various functional groups. Furthermore, ruthenium catalysts are effective for the direct C3 alkylation of indoles with α,β-unsaturated ketones without the need for chelation assistance, expanding the utility of this methodology for functionalizing the indole core. mdpi.com

Table 2: Ruthenium-Catalyzed Reactions for Indole Scaffolds

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Anilines and Alkynes | [3+2] Annulation | C-H/N-H bond cleavage; can be run in water. openmedicinalchemistryjournal.com |

| Ru Catalyst | Aromatic homo-propargyl amines | Heterocyclization | Forms indoles via 5-endo cyclization. |

| RuCl₃·xH₂O / Phosphine | Anilines and 1,2-diols | Condensation / Cyclocondensation | Atom-economical synthesis of 2,3-disubstituted indoles. researchgate.net |

Multi-Component Reactions (MCRs) for Substituted Dihydroindoles

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. nih.gov This approach is highly atom-economical and ideal for creating libraries of structurally diverse compounds. An innovative two-step synthesis for indole-2-carboxamides involves an Ugi four-component reaction followed by an acid-induced cyclization. cdnsciencepub.comresearchgate.net This method is notable for its mild, benign conditions and avoidance of metal catalysts, using ethanol (B145695) as a green solvent. cdnsciencepub.comresearchgate.net

The indole nucleus is a frequent participant in MCRs, often reacting at its nucleophilic C3 position. google.com For example, one-pot reactions of an indole, an aldehyde, and a C-H activated acid can produce various 3-substituted indoles. cdnsciencepub.com Similarly, functionalized dihydro-1H-indol-4(5H)-ones can be prepared through a catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones under mild conditions with excellent yields. wikipedia.org

Electrochemical Synthetic Routes

Electrochemical synthesis offers a green and sustainable alternative to traditional methods that rely on chemical oxidants or reductants. By using electric current, catalytic cycles can be regenerated efficiently. A ruthenium-catalyzed electrochemical dehydrogenative annulation reaction between aniline derivatives and alkynes has been developed. openmedicinalchemistryjournal.com This process uses an electric current to recycle the active ruthenium catalyst, is insensitive to air, and proceeds in an aqueous solution in a simple undivided cell. openmedicinalchemistryjournal.com Another approach uses an organic redox catalyst for an efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides, completely avoiding the need for external chemical oxidants. nih.gov The resulting indole products can subsequently be reduced to the desired 2,3-dihydroindoles.

Dearomatization-Rearomatization Strategies for Indole Systems

The dearomatization-rearomatization strategy is a sophisticated method used to overcome challenges associated with the direct functionalization of the indole ring, such as the poor nucleophilicity of the indole nitrogen. This strategy involves temporarily disrupting the aromaticity of the indole system to form a more reactive intermediate, such as an indoline (B122111). This intermediate can then undergo reactions that are difficult to achieve with the parent indole, such as N-alkylation with sterically hindered ketones. nih.gov

A palladium-catalyzed version of this strategy has been developed for the reductive cross-coupling of indoles with ketones in water. The reaction proceeds by dearomatizing the indole to an indoline intermediate, which enhances the nitrogen's nucleophilicity, allowing it to react in a reductive amination with the ketone. A subsequent rearomatization step then restores the indole core, resulting in N-alkylated products in high yields. This approach is environmentally friendly and tolerates a wide range of functional groups.

Asymmetric Synthesis Approaches for Chiral Dihydroindoles

The synthesis of enantiomerically pure chiral dihydroindoles (indolines) is of great importance, as chirality is often a key determinant of biological activity. Catalytic asymmetric methods provide the most efficient route to these optically active molecules.

One major approach is the asymmetric hydrogenation of indoles or the reduction of 3H-indoles. A metal-free method utilizes a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles with a Hantzsch dihydropyridine (B1217469) as the hydrogen source, affording optically active indolines with high enantioselectivities (up to 97% ee). Transition metal catalysis is also widely used. Chiral dicationic palladium complexes and copper complexes with chiral ligands, such as bis(oxazolines), have been successfully employed in asymmetric Friedel–Crafts reactions of indoles to produce chiral indole derivatives. These catalytic systems can achieve excellent yields and high enantioselectivities (up to 99% ee).

Table 3: Selected Asymmetric Approaches to Chiral Dihydroindoles

| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Brønsted Acid | Transfer Hydrogenation of 3H-Indoles | Metal-free; uses Hantzsch ester as H₂ source. | Up to 97% |

| Chiral Palladium Complex | Friedel–Crafts Reaction | Catalyzes reaction with γ,δ-unsaturated β-keto phosphonates. | Up to 99% |

| Ni(ClO₄)₂-Chiral BOX Complex | Friedel–Crafts Alkylation | Synthesizes C2-substituted indoles with a trifluoromethylated quaternary stereocenter. | Up to 91% |

Specific Synthetic Pathways to 1H-Indole, 2,3-dihydro-5,6-dimethyl- and Closely Related Structures

The general methodologies described above can be applied to the synthesis of the target compound, 1H-Indole, 2,3-dihydro-5,6-dimethyl-, and its analogues.

A direct and logical pathway to 1H-Indole, 2,3-dihydro-5,6-dimethyl- involves a two-step sequence: the synthesis of 5,6-dimethylindole followed by its reduction.

Fischer Indole Synthesis : The 5,6-dimethylindole precursor can be synthesized via the classic Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of 3,4-dimethylphenylhydrazine with a suitable two-carbon carbonyl compound, such as acetaldehyde (B116499) or an equivalent thereof. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a -sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring.

Catalytic Hydrogenation : The resulting 5,6-dimethylindole can then be reduced to the target 2,3-dihydroindole. Heterogeneous catalytic hydrogenation is an environmentally benign method for this transformation. Using a catalyst such as Platinum on carbon (Pt/C) in water, activated by an acid like p-toluenesulfonic acid, allows for the selective hydrogenation of the 2,3-double bond of the indole ring to yield the corresponding indoline in excellent yields. Alternatively, ruthenium-based catalysts have also been shown to be effective for the complete hydrogenation of substituted indoles. researchgate.netopenmedicinalchemistryjournal.com

For the analogue 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid , a similar synthetic logic applies. The Fischer indole synthesis is again a key strategy, reacting 3,5-dimethylphenylhydrazine with a pyruvate (B1213749) derivative (e.g., pyruvic acid or ethyl pyruvate) under acidic conditions to form 4,6-dimethyl-1H-indole-2-carboxylic acid. Subsequent reduction of the indole ring, as described above, would yield the desired 2,3-dihydro product.

The synthesis of 6,6-dimethyl-2,3-dihydro-1H-indole-4,7-diones requires a different approach due to the cyclohexanedione moiety. A plausible route could involve building the heterocyclic ring onto a pre-existing dione. For instance, a multi-component reaction could be envisioned starting with dimedone (5,5-dimethylcyclohexane-1,3-dione). A reaction between dimedone, an amine source, and a suitable electrophile could construct the fused pyrroline (B1223166) ring system characteristic of the target structure.

Derivatization and Functionalization of the 1h Indole, 2,3 Dihydro 5,6 Dimethyl Scaffold

Introduction of Functional Groups at Key Positions (e.g., N-H, Aromatic Ring, Dihydro Ring)

The functionalization of the 5,6-dimethylindoline scaffold can be strategically directed to three key regions: the nitrogen atom of the dihydro-pyrrole ring, the benzene (B151609) ring, and the C2-C3 single bond of the dihydro-pyrrole ring. Each of these positions exhibits distinct reactivity, allowing for the selective introduction of a wide range of functional groups.

N-H Functionalization: The secondary amine at the N-1 position is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation. These modifications are fundamental for modulating the electronic properties of the indole (B1671886) nitrogen and for introducing substituents that can influence the molecule's biological activity and physical characteristics.

Aromatic Ring Functionalization: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the two methyl groups. This allows for the introduction of various substituents, such as halogens, nitro groups, and acyl groups, primarily at the C-4 and C-7 positions.

Dihydro-Pyrrole Ring Functionalization: The dihydro-pyrrole ring, being a saturated heterocyclic system, is less reactive than the aromatic portion. However, it can be functionalized through oxidation reactions to introduce hydroxyl groups, which can then be further modified through esterification or eliminated via dehydration to form the corresponding indole.

Reactions at the Nitrogen Atom

The nitrogen atom of the 5,6-dimethylindoline scaffold is a primary site for functionalization due to its nucleophilicity. Common reactions at this position include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the reaction. While specific studies on 5,6-dimethylindoline are not extensively documented, general methods for the N-alkylation of indolines are well-established. For instance, the use of a base like sodium hydride in an appropriate solvent facilitates the deprotonation of the N-H group, followed by nucleophilic attack on the alkyl halide.

N-Acylation: Acylation of the nitrogen atom introduces an acyl group, forming an amide linkage. This transformation is typically carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a valuable tool for introducing carbonyl functionalities and for modulating the electronic properties of the nitrogen atom. General protocols for the chemoselective N-acylation of indoles and related heterocycles have been developed, often employing stable acyl sources like thioesters in the presence of a suitable base. nih.gov

Table 1: Representative Reactions at the Nitrogen Atom of Indoline (B122111) Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkylindoline | General Knowledge |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acylindoline | General Knowledge |

| N-Acylation | Thioester, Base (e.g., Cs₂CO₃), Solvent (e.g., Xylene), 140 °C | N-Acylindole | nih.gov |

Note: The examples in this table represent general methodologies for indoline functionalization and may not have been specifically performed on 1H-Indole, 2,3-dihydro-5,6-dimethyl-.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 5,6-dimethylindoline is highly activated towards electrophilic aromatic substitution. The directing effects of the substituents—the amino group (a strong activator and ortho-, para-director) and the two methyl groups (weak activators and ortho-, para-directors)—determine the regioselectivity of these reactions. The positions ortho and para to the strongly activating amino group are C-7 and C-5, respectively. However, the C-5 position is already substituted with a methyl group. The methyl groups at C-5 and C-6 will also direct incoming electrophiles. Considering the combined directing effects, the most probable sites for electrophilic attack are the C-4 and C-7 positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents such as nitric acid in the presence of sulfuric acid, or milder reagents like dinitro-5,5-dimethylhydantoin (DNDMH). organic-chemistry.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide with a Lewis acid catalyst. This reaction can be prone to polyalkylation and carbocation rearrangements. wikipedia.org

Nucleophilic aromatic substitution on the benzene ring of 5,6-dimethylindoline is generally not favored due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and harsh reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indole, 2,3-dihydro-5,6-dimethyl-

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 4-Bromo-2,3-dihydro-5,6-dimethyl-1H-indole and/or 7-Bromo-2,3-dihydro-5,6-dimethyl-1H-indole |

| Nitration | NO₂⁺ | 4-Nitro-2,3-dihydro-5,6-dimethyl-1H-indole and/or 7-Nitro-2,3-dihydro-5,6-dimethyl-1H-indole |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2,3-dihydro-5,6-dimethyl-1H-indole and/or 7-Acyl-2,3-dihydro-5,6-dimethyl-1H-indole |

Note: The regioselectivity is predicted based on the established principles of electrophilic aromatic substitution. Experimental verification for this specific substrate is not widely available in the cited literature.

Functionalization of the Dihydro-Pyrrole Ring

The functionalization of the saturated dihydro-pyrrole ring of 5,6-dimethylindoline is more challenging compared to the aromatic ring. Key transformations in this part of the scaffold involve oxidation to introduce new functional groups.

Hydroxylation of the dihydro-pyrrole ring, particularly at the C-2 or C-3 position, can be achieved through oxidative methods. While direct hydroxylation of indolines can be difficult, one common approach involves the oxidation of the corresponding indole. For instance, the oxidation of indole derivatives can lead to the formation of 2-oxindoles or indolin-3-ones, which are tautomers of the corresponding hydroxylated indoles. acs.orgrsc.org Another synthetic route involves the epoxidation of a 2-alkenylaniline followed by intramolecular cyclization to form an indolin-3-ol. nih.gov

Once a hydroxyl group is introduced onto the dihydro-pyrrole ring, it can be readily converted into an ester through esterification. This reaction typically involves reacting the hydroxylated indoline with a carboxylic acid, acyl chloride, or acid anhydride. The esterification can be catalyzed by an acid or a coupling agent. chemguide.co.uk This functionalization is useful for protecting the hydroxyl group or for introducing a new molecular fragment to modulate the compound's properties.

Hydroxylated indolines, such as indolin-2-ols or indolin-3-ols, can undergo dehydration to form the corresponding indole. This elimination of water can often be achieved by heating or by treatment with an acid catalyst. The dehydration process results in the formation of a double bond within the five-membered ring, leading to the aromatic indole scaffold. For example, an indolin-3-ol can eliminate water upon gentle heating to form the corresponding indole derivative. nih.gov This reaction provides a synthetic route to convert functionalized indolines back to the indole core.

Table 3: Functionalization Pathways of the Dihydro-Pyrrole Ring

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation to 2-Oxindole | Indole | H₂SO₄ adsorbed on silica (B1680970) gel | 2-Oxindole | rsc.org |

| Synthesis of Indolin-3-ol | 2-Alkenylaniline | 1. m-CPBA; 2. Acid catalyst | Indolin-3-ol | nih.gov |

| Dehydration to Indole | Indolin-3-ol | Heat (40 °C) | Indole | nih.gov |

Coupling Reactions for Scaffold Expansion

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the 1H-Indole, 2,3-dihydro-5,6-dimethyl- scaffold, reactions like the Suzuki coupling can be envisioned for expanding the aromatic portion, while reductive amination offers a direct route to functionalize the nitrogen atom.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds, conjugated systems, and styrenes. libretexts.org

To apply this to the 1H-Indole, 2,3-dihydro-5,6-dimethyl- scaffold, a halogenated precursor, such as 4-bromo- or 7-bromo-2,3-dihydro-5,6-dimethyl-1H-indole, would be required. The reaction mechanism involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While direct examples for the 5,6-dimethylindoline substrate are not prevalent in the cited literature, the general applicability to indole and other nitrogen-containing heterocycles is well-established. nih.govnih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and stereoselectivity, especially in complex substrates. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indole-related Halides This table presents generalized conditions based on reactions with similar heterocyclic compounds.

| Catalyst | Base | Organoboron Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Aryl/Heteroaryl Boronic Acids | Dimethoxyethane | 80 | nih.gov |

| Pd(PPh₃)₄ | KF | Arylboronic Acids | THF/H₂O | 50 | beilstein-journals.org |

| (dppf)PdCl₂ | Et₃N | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1,4-Dioxane | 120 (reflux) | acs.org |

Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize amines. masterorganicchemistry.comnih.gov The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org

The secondary amine of the 1H-Indole, 2,3-dihydro-5,6-dimethyl- scaffold is well-suited for this reaction. It can react with a wide variety of aldehydes and ketones to introduce new alkyl substituents at the N-1 position. This one-pot procedure is valued for its operational simplicity and compatibility with numerous functional groups. nih.govresearchgate.net

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. masterorganicchemistry.comorganic-chemistry.org These mild reagents can selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild, selective, widely applicable for aldehydes and ketones. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH; selectively reduces imines over carbonyls. | masterorganicchemistry.com |

| Trichlorosilane (HSiCl₃) / Lewis Base | Dichloromethane (DCM) | Effective for hindered ketones and secondary aryl amines. | nih.gov |

| Borane-Amine Complexes (e.g., Ammonia (B1221849) Borane) | Trimethyl borate (B1201080) (solvent-free) | Metal-free conditions, good yields for various amines. | organic-chemistry.org |

Formation of Spiro-Fused Dihydroindole Derivatives

Spirocyclic compounds, which contain two rings connected by a single common atom, are structurally unique motifs found in numerous natural products and pharmacologically active molecules. researchgate.net The construction of spiro-fused systems onto the dihydroindole core represents an effective strategy for generating molecular complexity and exploring new chemical space.

A common approach to synthesizing spiro[indole] derivatives involves multi-component reactions (MCRs), often starting from isatin (B1672199) (indole-2,3-dione) or its derivatives. semanticscholar.org These reactions allow for the rapid assembly of complex molecules in a single step. For the 1H-Indole, 2,3-dihydro-5,6-dimethyl- scaffold, a synthetic route could first involve oxidation to the corresponding 5,6-dimethylisatin, which can then participate in various cyclization reactions.

For instance, a three-component reaction between an isatin derivative, an active methylene (B1212753) compound (like malononitrile), and a third component can lead to a variety of spiro-fused heterocycles. researchgate.netsemanticscholar.org Catalysts such as β-cyclodextrin-SO₃H have been shown to efficiently promote these reactions in aqueous media, aligning with the principles of green chemistry. researchgate.netsemanticscholar.org This methodology has been used to create spiro[chromene-4,3'-indoline] and spiro[cyclopenta[b]pyran-4,3'-indoline] derivatives with good to excellent yields. semanticscholar.org Another well-documented approach is the [3+2] cycloaddition reaction between azomethine ylides (generated from isatins and an amino acid) and a dipolarophile to furnish spiro[indole-pyrrolidine] systems. nih.gov

Table 3: Examples of Spiro-Indoline Synthesis via Multi-Component Reactions This table summarizes findings from reactions using isatin precursors that could be adapted from a 5,6-dimethylindoline starting material.

| Spirocyclic System | Reactants | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Spiro[chromene-4,3'-indoline] | Isatin, Malononitrile, Dimedone | β-cyclodextrin-SO₃H, Water, 40 min | Good to Excellent | semanticscholar.org |

| Spiro[indole–pyrrolidine] | Isatin, Malononitrile, Isothiocyanate | Piperidine (B6355638), Water, 15 min | High to Excellent | mdpi.com |

| Spiro[dihydrofuran-2,3'-oxindoles] | Isatin, Malononitrile, α-diazo ester, Water | Cu(OTf)₂ | 60-99% | rsc.org |

| Di-spirooxindoles | Isatin, (2S)-octahydro-1H-indole-2-carboxylic acid, Chalcone | MeOH, Reflux, 1-1.5 h | Up to 75% | nih.gov |

Mechanistic Investigations of Reactions Involving Dihydroindole Systems

Reaction Mechanisms in Dihydroindole Synthesis

The synthesis of 2,3-dihydro-5,6-dimethyl-1H-indole can be approached through two primary mechanistic pathways: the synthesis of the corresponding indole (B1671886) followed by reduction, or through direct cyclization methods leading to the indoline (B122111) structure.

A. Fischer Indole Synthesis followed by Reduction

A prevalent and classic method for constructing the indole core is the Fischer indole synthesis, which can be adapted to produce 5,6-dimethylindole. The dihydro variant is then obtained via subsequent reduction. The mechanism of the initial Fischer synthesis is a well-studied, multi-step process. wikipedia.orgbyjus.com

Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of 3,4-dimethylphenylhydrazine with a suitable ketone or aldehyde (e.g., a pyruvate (B1213749) derivative to form an indole-2-carboxylic acid, or a simple aldehyde like acetaldehyde). This reaction forms the corresponding 3,4-dimethylphenylhydrazone.

Tautomerization: The phenylhydrazone undergoes tautomerization to form a crucial 'ene-hydrazine' intermediate. This step is essential as it sets the stage for the key bond-forming event. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction. byjus.comnih.gov This concerted step breaks the weak N-N bond and forms a new C-C bond between the benzene (B151609) ring and the enamine carbon, resulting in a di-imine intermediate. wikipedia.org

Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The nucleophilic amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring, yielding a cyclic aminal. wikipedia.org

Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (B1221849) (NH₃), leading to the formation of the stable, aromatic 5,6-dimethylindole ring. nih.gov

Following the synthesis of 5,6-dimethylindole, the 2,3-dihydro derivative is typically formed through catalytic hydrogenation. This involves the addition of hydrogen across the C2-C3 double bond of the indole's pyrrole (B145914) ring.

B. Catalytic Hydrogenation of 5,6-Dimethylindole

The conversion of 5,6-dimethylindole to 5,6-dimethyl-2,3-dihydro-1H-indole is achieved via catalytic hydrogenation. The mechanism involves the heterogenous catalysis on the surface of a transition metal.

Adsorption: Both the 5,6-dimethylindole substrate and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Ru, Pd, Pt). rsc.orgsemanticscholar.org

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

Hydrogen Transfer: The adsorbed indole molecule undergoes sequential addition of two hydrogen atoms to the C2 and C3 positions of the pyrrole ring. This process reduces the double bond, breaking the aromaticity of the five-membered ring and forming the saturated indoline structure.

This reduction is a key step in many synthetic routes, including one patented for producing 5-bromoindole, where the initial step is the hydrogenation of indole to indoline. wipo.int

Mechanism of Action of Catalysts in Dihydroindole Transformations

Catalysts are fundamental to the efficient synthesis and transformation of dihydroindoles. Their mechanisms of action vary depending on the reaction type.

A. Acid Catalysis in Fischer Indole Synthesis

In the Fischer indole synthesis, both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are employed. wikipedia.orgnih.gov

Protonation: The acid catalyst protonates the hydrazone, facilitating its tautomerization to the more reactive ene-hydrazine.

Lowering Activation Energy: Protonation of the ene-hydrazine is critical for initiating the subsequent nih.govnih.gov-sigmatropic rearrangement. The positive charge makes the rearrangement more favorable electronically.

Facilitating Elimination: In the final step, the acid catalyst protonates the amino group of the cyclic aminal, converting it into a good leaving group (-NH₃) and promoting the elimination reaction that forms the aromatic indole ring. wikipedia.org

B. Metal Catalysis in Hydrogenation

For the reduction of 5,6-dimethylindole to its dihydro form, heterogeneous metal catalysts are essential. A study on the hydrogenation of the related 2,3-dimethylindole (B146702) to its octahydro-derivative provides a model for this transformation, highlighting the efficacy of ruthenium-based catalysts. rsc.orgsemanticscholar.org

Active Sites: Catalysts like Ruthenium on Alumina (Ru/Al₂O₃) or Palladium on Alumina (Pd/Al₂O₃) provide active metallic surfaces. rsc.org These surfaces bind both the heterocyclic substrate and hydrogen.

Dissociative Adsorption: The catalyst facilitates the dissociation of H₂ molecules into hydrogen atoms, which are more reactive.

Stepwise Reduction: The hydrogenation of the indole ring occurs on the catalyst surface. The mechanism involves the transfer of hydrogen atoms to the π-system of the pyrrole ring. For complete saturation of the benzene ring as well, harsher conditions (higher pressure and temperature) are typically required. rsc.orgsemanticscholar.org The selectivity for the dihydroindole is achieved by using milder conditions that favor the reduction of the more reactive pyrrole ring over the benzene ring.

The table below summarizes the catalysts commonly used in the synthesis pathway for 2,3-dihydro-5,6-dimethyl-1H-indole.

| Reaction Stage | Catalyst Type | Specific Examples | Role of Catalyst |

| Fischer Indole Synthesis | Brønsted Acid | HCl, H₂SO₄, Polyphosphoric Acid | Protonation of intermediates, facilitating tautomerization and elimination. wikipedia.orgnih.gov |

| Lewis Acid | ZnCl₂, BF₃, AlCl₃ | Coordination to nitrogen atoms, promoting rearrangement and cyclization. wikipedia.org | |

| Indole Hydrogenation | Heterogeneous Metal | Ru/Al₂O₃, Pd/C, PtO₂ | Provides a surface for H₂ activation and transfer to the indole C2-C3 double bond. rsc.org |

Intramolecular Rearrangements and Cyclization Processes

The formation of the dihydroindole ring system is defined by key intramolecular rearrangement and cyclization events.

nih.govnih.gov-Sigmatropic Rearrangement: As detailed in section 4.1, this is the pivotal bond-forming step in the Fischer indole synthesis. wikipedia.org It is an electrocyclic reaction governed by orbital symmetry rules, where a new C-C bond is formed at the expense of the N-N single bond in the ene-hydrazine intermediate. This rearrangement constructs the fundamental carbon skeleton that will become the indole ring. byjus.com

Intramolecular Cyclization (Aminal Formation): Following the sigmatropic rearrangement and rearomatization, the formation of the five-membered ring occurs. This is an intramolecular nucleophilic addition where the aniline-type amino group attacks an imine carbon. This cyclization transforms the linear di-imine intermediate into the bicyclic indoline precursor (the aminal), which then eliminates ammonia to form the final indole product. byjus.com

Dearomative Claisen Rearrangement: While not part of the classical synthesis, other powerful rearrangements can be used to construct substituted dihydroindole (indoline) systems. For instance, the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides a modern method for accessing 2,2-disubstituted indolines through a dearomative nih.govnih.gov-sigmatropic rearrangement, demonstrating a contemporary approach to forming complex dihydroindole structures. acs.org

Role of Intermediates in Dihydroindole Chemistry

The chemistry of 2,3-dihydro-5,6-dimethyl-1H-indole is dictated by a series of transient intermediates that are formed and consumed throughout the reaction sequence.

A. Intermediates in the Fischer Indole Synthesis

Phenylhydrazone: The initial condensation product, which is relatively stable and can sometimes be isolated. byjus.com

Ene-hydrazine: The crucial tautomer of the hydrazone. Its formation is the prerequisite for the key rearrangement step. wikipedia.org

Di-imine: The product of the nih.govnih.gov-sigmatropic rearrangement. This intermediate is highly reactive and quickly undergoes rearomatization and cyclization. wikipedia.org

Cyclic Aminal (Indoline derivative): The product of the intramolecular cyclization. This saturated heterocyclic intermediate is the last species on the pathway before the final elimination step that establishes the aromaticity of the pyrrole ring in the indole product. byjus.com

The progression of these intermediates is outlined in the table below.

| Intermediate | Preceding Step | Subsequent Step | Key Transformation |

| 3,4-Dimethylphenylhydrazone | Condensation of hydrazine (B178648) and carbonyl | Tautomerization | Formation of the initial C=N bond. byjus.com |

| Ene-hydrazine | Tautomerization | nih.govnih.gov-Sigmatropic Rearrangement | Isomerization to the reactive tautomer. wikipedia.org |

| Di-imine | nih.govnih.gov-Sigmatropic Rearrangement | Rearomatization & Cyclization | Formation of the key C-C bond. wikipedia.org |

| Cyclic Aminal | Intramolecular Cyclization | Elimination of Ammonia | Formation of the five-membered ring. byjus.com |

B. Intermediates in Catalytic Hydrogenation

During the reduction of 5,6-dimethylindole, the reaction proceeds via intermediates adsorbed on the catalyst surface. While these are difficult to characterize directly, kinetic studies on related systems, such as 2,3-dimethylindole, suggest the formation of partially hydrogenated species. For example, in the hydrogenation of 2,3-dimethylindole to its fully saturated form, a tetrahydro (4H-2,3-DMID) intermediate is detected, indicating that the reduction of the benzene ring can begin before the pyrrole ring is fully saturated under certain conditions, though the C2-C3 bond is typically the most reactive. semanticscholar.org For the specific synthesis of the dihydroindole, the key intermediate is the species formed after the addition of the first hydrogen atom, leading to a radical intermediate on the catalyst surface before the second hydrogen is added to complete the reduction of the double bond.

Spectroscopic and Analytical Characterization Techniques for 1h Indole, 2,3 Dihydro 5,6 Dimethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 5,6-dimethylindoline, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced methods, are crucial for its definitive identification.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR analysis of 5,6-dimethylindoline reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, the protons on the heterocyclic ring, the methyl group protons, and the amine proton each resonate at characteristic chemical shifts (δ), measured in parts per million (ppm).

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the two aromatic protons appear as distinct singlets, a result of their specific positions on the benzene (B151609) ring. The protons of the two methyl groups attached to the aromatic ring also produce sharp singlet signals. The methylene (B1212753) (-CH₂-) groups of the five-membered heterocyclic ring typically appear as triplets due to coupling with each other. The amine (N-H) proton is often observed as a broad singlet.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indole, 2,3-dihydro-5,6-dimethyl-

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic H (C4-H) | 6.78 | Singlet |

| Aromatic H (C7-H) | 6.59 | Singlet |

| Methylene (C2-H₂) | 3.51 | Triplet |

| Methylene (C3-H₂) | 2.92 | Triplet |

| Amine (N-H) | 3.39 | Broad Singlet |

| Methyl (C5-CH₃) | 2.18 | Singlet |

Data sourced from an analysis performed in CDCl₃.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in 5,6-dimethylindoline gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum shows distinct peaks for the two quaternary aromatic carbons attached to the methyl groups, the two aromatic carbons bearing a proton, and the two carbons at the junction of the rings. The aliphatic carbons of the methylene groups in the pyrroline (B1223166) ring resonate at higher field (lower ppm values), while the carbons of the two methyl groups appear at the highest field.

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indole, 2,3-dihydro-5,6-dimethyl-

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C7a | 146.1 |

| C3a | 129.8 |

| C6 | 128.4 |

| C5 | 126.9 |

| C7 | 125.0 |

| C4 | 108.6 |

| C2 | 47.7 |

| C3 | 29.8 |

| C6-CH₃ | 20.2 |

Data sourced from an analysis performed in CDCl₃.

Advanced NMR Techniques (e.g., APT-¹³C NMR, Variable-Temperature NMR)

To further confirm carbon assignments, advanced NMR techniques such as the Attached Proton Test (APT) can be utilized. An APT-¹³C NMR experiment differentiates carbon signals based on the number of attached protons. For 5,6-dimethylindoline, this technique would show quaternary carbons (C3a, C5, C6, C7a) and methylene carbons (C2, C3) with positive phase signals, while methyl (CH₃) and methine (CH) carbons would exhibit negative phase signals. This allows for unambiguous assignment of the quaternary and CH carbons in the aromatic region.

Variable-Temperature (VT) NMR could be employed to study dynamic processes, such as the rate of N-H proton exchange or conformational changes in the five-membered ring, although such studies are less common for this relatively rigid molecule unless specific interactions are being investigated.

Comparison of Experimental and Theoretically Calculated NMR Data

In modern structural analysis, experimental NMR data is often compared with data obtained from theoretical calculations, typically using density functional theory (DFT) methods. By calculating the magnetic shielding constants for an optimized geometry of the 5,6-dimethylindoline molecule, a theoretical NMR spectrum can be predicted. The strong correlation often observed between the experimental and calculated chemical shifts provides a high level of confidence in the structural assignment. Such comparative studies serve as a powerful tool for validating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups. The IR spectrum of 5,6-dimethylindoline displays several characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3300-3400 cm⁻¹. Other significant bands include the C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH₃ groups, as well as C=C stretching vibrations from the aromatic ring.

Table 3: Key IR Absorption Bands for 1H-Indole, 2,3-dihydro-5,6-dimethyl-

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3354 |

| Aromatic C-H Stretch | 3003 |

| Aliphatic C-H Stretch | 2920, 2841 |

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, such as the symmetric vibrations of the substituted benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For 1H-Indole, 2,3-dihydro-5,6-dimethyl-, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (147.22 g/mol ). A common and significant fragmentation pathway for indolines involves the loss of a hydrogen atom to form a stable dihydroindolyl cation, resulting in a strong peak at m/z [M-1]⁺. Further fragmentation can occur, providing a unique fingerprint for the molecule.

Table 4: Mass Spectrometry Data for 1H-Indole, 2,3-dihydro-5,6-dimethyl-

| Ion | m/z Value | Description |

|---|---|---|

| [M]⁺ | 147 | Molecular Ion |

| [M-1]⁺ | 146 | Loss of a hydrogen atom |

This fragmentation pattern, particularly the intense [M-1]⁺ peak, is characteristic of the indoline (B122111) scaffold and aids in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of indole (B1671886) derivatives. The absorption of UV-Vis radiation by these molecules corresponds to electronic transitions between different energy levels. The position (λmax) and intensity of the absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the indole ring and the degree of saturation in the heterocyclic ring.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of 1H-Indole, 2,3-dihydro-5,6-dimethyl- and its analogues from reaction mixtures and complex matrices.

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for qualitative analysis, reaction monitoring, and purity assessment of indole derivatives. sigmaaldrich.comnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. chemistryhall.com The polarity of the compound, the stationary phase, and the mobile phase determines the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For indole derivatives, common mobile phases consist of mixtures of nonpolar solvents like hexanes and more polar solvents such as ethyl acetate (B1210297) or ethanol (B145695). chemistryhall.com Adjusting the solvent ratio allows for the optimization of separation. For instance, basic compounds may require the addition of a small amount of triethylamine (B128534) to the eluent to prevent streaking caused by strong interactions with the acidic silica gel. chemistryhall.com

Visualization of the separated spots on the TLC plate can be achieved through several methods. Many indole derivatives are fluorescent under UV light. nih.gov Alternatively, chemical staining agents can be used. An iodine chamber can reversibly stain organic compounds, appearing as brown spots. chemistryhall.com More specific stains like phosphomolybdic acid (PMA) are effective for a wide range of organic compounds, producing blue-green spots upon heating. chemistryhall.com For compounds with amine functionalities, a ninhydrin (B49086) solution can be used for visualization. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of non-volatile compounds like indole derivatives. These methods offer high resolution, sensitivity, and reproducibility.

A reverse-phase (RP) HPLC method has been described for the analysis of the closely related analogue, 1H-Indole, 2,3-dimethyl-. sielc.com This method utilizes a C18-type stationary phase (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For applications compatible with mass spectrometry (MS), volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com UPLC, which employs columns with smaller particle sizes (e.g., 3 µm), can be utilized for faster analysis times. sielc.com The conditions for such a separation are scalable and can be adapted for preparative chromatography to isolate impurities. sielc.com

Table 1: HPLC Method Parameters for 1H-Indole, 2,3-dimethyl- Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS) | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. phytojournal.com The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. nasa.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for a specific compound, which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for identification. phytojournal.comnist.gov GC-MS is highly sensitive and can be used for the analysis of trace components. phytojournal.com While 1H-Indole, 2,3-dihydro-5,6-dimethyl- itself may have limited volatility, GC-MS analysis is suitable for its more volatile analogues or derivatives. The NIST database contains mass spectra for numerous indole derivatives, such as 1H-Indole, 2,3-dihydro- and 1H-Indole, 2,3-dimethyl-, which serve as valuable references for interpreting the mass spectrum of the target compound. nist.govnist.gov The fragmentation pattern would be expected to show a prominent molecular ion peak (M+) and characteristic fragments resulting from the loss of methyl groups and cleavage of the dihydro-pyrrole ring.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For example, in the characterization of a newly synthesized 3-(naphth-1-ylmethyl)indole, elemental analysis was performed. researchgate.net The results were crucial for confirming the molecular formula alongside spectroscopic data. This technique is routinely applied to novel indole derivatives to validate their proposed structures. nih.gov

Table 2: Example of Elemental Analysis Data for 3-(naphth-1-ylmethyl)indole

| Element | Found (%) | Calculated (%) for C19H15N | Reference |

|---|---|---|---|

| C | 88.64 | 88.68 | researchgate.net |

| H | 5.78 | 5.88 | researchgate.net |

| N | 5.37 | 5.44 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides definitive information about bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule. researchgate.net The technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map and, subsequently, the complete molecular structure. eurjchem.com

Studies on various indole derivatives have utilized X-ray crystallography to elucidate their solid-state structures. researchgate.netmdpi.com For example, the crystal structure of 3-(naphth-1-ylmethyl)indole was determined, revealing that it crystallizes in the triclinic crystal system with the space group P-1. researchgate.net Such analyses provide detailed geometric parameters and insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

Table 3: Example Crystal Data for 3-(naphth-1-ylmethyl)indole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 10.302(5) | researchgate.net |

| b (Å) | 12.522(4) | researchgate.net |

| c (Å) | 13.383(4) | researchgate.net |

| α (°) | 111.9(1) | researchgate.net |

| β (°) | 116.86(6) | researchgate.net |

| γ (°) | 71.65(5) | researchgate.net |

| Volume (ų) | 1726.429 | researchgate.net |

Compound Index

Computational and Theoretical Chemistry Studies of Dihydroindoles

Quantum Chemical Calculations (e.g., DFT, Ab initio/HF) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dihydroindoles. Methods like Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) are employed to determine optimized molecular geometries and electronic structures. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying indole (B1671886) derivatives. nih.govresearchgate.net These calculations provide the foundation for analyzing molecular orbitals, charge distributions, and chemical reactivity.

For instance, geometry optimization of indole derivatives using DFT has shown that the indole ring is essentially planar. mdpi.com The sum of the angles around the indole nitrogen in related structures reveals nearly ideal sp²-hybridization. mdpi.com These computational approaches can accurately predict bond lengths and angles, which are crucial for understanding the molecule's stability and interactions.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In dihydroindole systems, the distribution of HOMO and LUMO orbitals is typically delocalized across the entire molecule, particularly the aromatic ring. rsc.org The energies of these orbitals and the resulting energy gap are sensitive to the type and position of substituents on the indole core. This analysis helps predict the most likely sites for electrophilic and nucleophilic attacks.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-DIPO (An indole-fused phosphole) | B3LYP/6-31G | -5.36 | -2.68 | 2.68 |

| 3-DIPO (An indole-fused phosphole) | B3LYP/6-31G | -5.46 | -2.64 | 2.82 |

| 2,5,5-Trimethyl-1,3,2-dioxaphosphinane-2-sulfide (Axial) | B3LYP/6-311+G | -7.6682 | -0.5631 | 7.1051 |

| 2,5,5-Trimethyl-1,3,2-dithiaphosphinane-2-sulfide (Axial) | B3LYP/6-311+G | -6.9361 | -1.2911 | 5.6450 |

Note: The data in this table is for illustrative purposes and represents findings for related heterocyclic compounds, not 1H-Indole, 2,3-dihydro-5,6-dimethyl- specifically. mdpi.comrsc.org

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. researchgate.net This analysis helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For dihydroindoles, the nitrogen atom is typically a site of negative charge, while the attached hydrogen and adjacent carbon atoms may carry positive charges, influencing their reactivity in processes like hydrogen bonding and electrophilic substitution.

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of dihydroindoles. mdpi.comresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons to itself.

χ ≈ -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These indices are valuable for comparing the reactivity of different dihydroindole derivatives and predicting their behavior in chemical reactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic interactions. orientjchem.orgyoutube.com This method identifies critical points in the electron density where the gradient is zero. Bond Critical Points (BCPs) found between two atoms indicate a chemical bond. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond (e.g., covalent vs. electrostatic). QTAIM is particularly useful for identifying and characterizing weak interactions, such as intramolecular hydrogen bonds, which can influence the conformation and stability of substituted dihydroindoles. orientjchem.orgnih.gov

Molecular Dynamics and Conformation Analysis

While quantum calculations often focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of dihydroindoles, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. researchgate.net

Conformation analysis, often performed through Potential Energy Surface (PES) scans, systematically explores the energy of a molecule as a function of its geometry, for example, by rotating specific bonds (dihedral angles). unicamp.br For the 2,3-dihydroindole scaffold, this analysis can reveal the most stable conformations of the non-aromatic five-membered ring and the energy barriers between different puckered forms, which is critical for understanding its structural preferences and biological activity.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule, such as a dihydroindole derivative, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. espublisher.comresearchgate.net

Molecular docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com The process evaluates various possible binding poses and scores them based on their binding affinity or energy. For indole derivatives, docking studies have been performed to explore their potential as inhibitors for various enzymes. For instance, studies have docked indole derivatives into the active sites of targets like DNA gyrase and NS5B polymerase to predict their binding modes and inhibitory potential. researchgate.netderpharmachemica.com The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger interaction.

Molecular dynamics (MD) simulations are often used to refine the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-protein interaction. espublisher.com This technique can confirm the stability of the binding pose predicted by docking and calculate the binding free energy with higher accuracy. espublisher.com For example, MD simulations have been used to analyze the stability and energy of indole derivatives bound to the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, a target in cancer therapy. espublisher.com

The table below illustrates representative data that could be generated from a molecular docking study of hypothetical dihydroindole derivatives against a protein target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydroindole A | DNA Gyrase | -8.5 | Asp73, Gly77, Thr165 |

| Dihydroindole B | DNA Gyrase | -9.2 | Arg76, Asn46, Ala47 |

| Dihydroindole C | NS5B Polymerase | -7.9 | Ser282, Tyr448, Arg158 |

| Dihydroindole D | NS5B Polymerase | -8.8 | Cys366, Met414, Tyr448 |

This table contains illustrative data and does not represent actual experimental results for 1H-Indole, 2,3-dihydro-5,6-dimethyl-.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com QSAR models are mathematical equations that correlate molecular descriptors—numerical values representing the chemical properties of a molecule—with a specific activity, such as enzyme inhibition or antioxidant potential. nih.govmdpi.comresearchgate.net This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of existing ones to enhance their efficacy. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Selection : A series of compounds with known biological activities is chosen. For instance, a set of indole derivatives tested as inhibitors of a specific kinase could be used. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors can be categorized as:

1D : Based on the chemical formula (e.g., molecular weight).